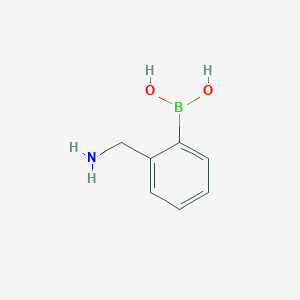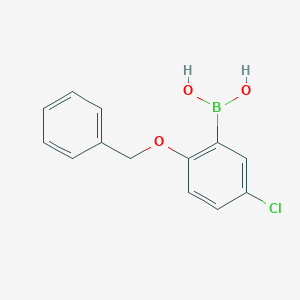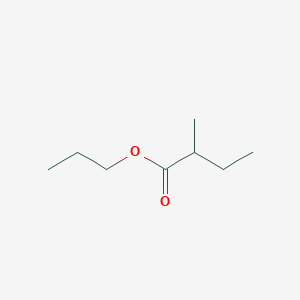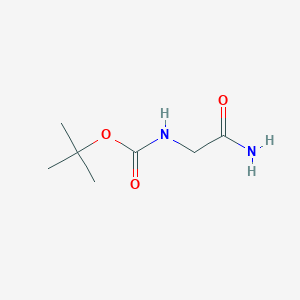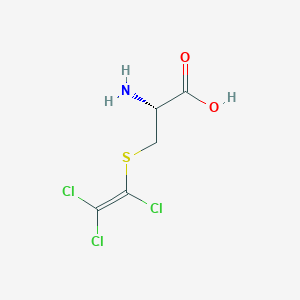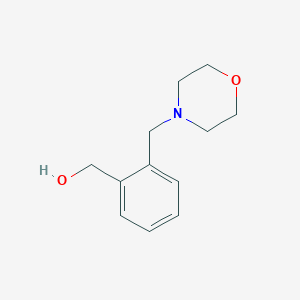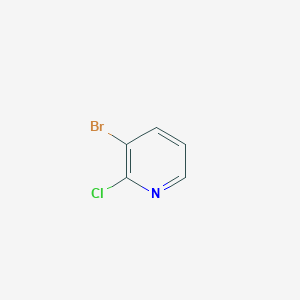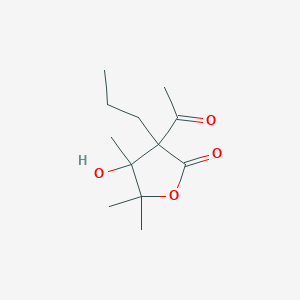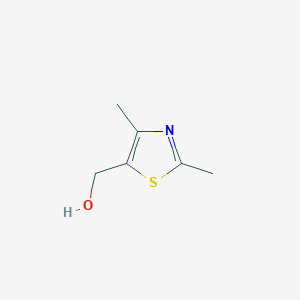
(2,4-二甲基-1,3-噻唑-5-基)甲醇
概述
描述
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to create potent inhibitors for type III secretion in Gram-negative bacteria . Similarly, the synthesis of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine was achieved by reacting N-amidinothiourea with dimethyl acetylenedicarboxylate under various conditions, which included solvents like methanol and ethanol . These methods suggest that the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol could also involve multi-step reactions and the use of different solvents and reagents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using X-ray diffraction analysis, as seen in the study of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine . The crystal structure of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol was determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the reactivity and interaction of the molecule with other compounds.
Chemical Reactions Analysis
Thiazole compounds participate in various chemical reactions. For example, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified, which included dimethyl oxalate and several benzimidazole derivatives . This indicates that thiazole compounds can undergo photochemical reactions in the presence of sensitizers like methylene blue. The reactivity of thiazole derivatives with copper(II) nitrate to form dimeric complexes was also demonstrated . These reactions are indicative of the potential reactivity of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and reactions. The solubility in various solvents, crystallization behavior, and magnetic properties, as seen in the copper(II) complex of a thiazole derivative, provide a basis for understanding the properties of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol . The magnetic susceptibility and EPR spectroscopy data suggest that thiazole compounds can have interesting magnetic properties, which could also be true for the compound .
科学研究应用
Heterogeneous Catalysis : A study by Deutsch, Martin, and Lieske (2007) explored the use of solid acids as heterogeneous catalysts for glycerol conversion, which is significant for producing potential novel platform chemicals, including derivatives of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Synthesis of Sulfomycinamate : Bagley et al. (2003) reported the synthesis of dimethyl sulfomycinamate, a compound generated in the methanolysis of the antibiotic sulfomycin I. This synthesis involves Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines and methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate (Bagley, Dale, Xiong, & Bower, 2003).
Photoreactions of Thiabendazole : Mahran, Sidky, and Wamhoff (1983) investigated the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol, focusing on the main products of photolysis and proposing reaction mechanisms. This research provides insights into the photochemical behaviors of related thiazolyl compounds (Mahran, Sidky, & Wamhoff, 1983).
1,3-Thiazolidine Derivatives : Domagała et al. (2003) described the synthesis of 1,3-thiazolidine derivatives from cycloadditions of azomethine ylides with thioketones. This study contributes to understanding the regioselectivity in cycloaddition reactions involving thiazole and related compounds (Domagała, Linden, Olszak, Mlostoń, & Heimgartner, 2003).
Reactions of Keto–Enol Tautomers : Silva, Henry, and Pittman (2012) explored the reactions of various tautomers of thiazole with alkynyl esters, leading to the synthesis of fused-ring heterocycles. This research highlights the impact of heteroatoms and substituents on the reactivity of thiazolyl compounds (Silva, Henry, & Pittman, 2012).
Molecular Aggregation Studies : Matwijczuk et al. (2016) conducted spectroscopic studies on thiazole derivatives in different organic solvents, revealing insights into molecular aggregation processes. This is important for understanding the photophysical properties of thiazole-based compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
属性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKYVQSAUQHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379923 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
CAS RN |
50382-32-6 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




